N-(2,3-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,3-Dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a 4-fluorophenyl substituent at the 3-position and a sulfanyl-linked N-(2,3-dimethylphenyl)acetamide moiety at the 2-position.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S2/c1-13-4-3-5-17(14(13)2)24-19(27)12-30-22-25-18-10-11-29-20(18)21(28)26(22)16-8-6-15(23)7-9-16/h3-9H,10-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFAOVBMNYRLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 1291873-84-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 439.5 g/mol. The compound features a thieno[3,2-d]pyrimidine core linked to a dimethylphenyl group and a fluorophenyl moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that the compound may act as an inhibitor of cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing apoptosis in cancer cells .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : In vitro studies have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 8–32 µg/mL for these pathogens .
- Fungal Activity : The compound also showed activity against fungal strains such as Candida albicans, with MIC values comparable to standard antifungal agents .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Cholinesterases : It exhibited dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 10.4 µM and 7.7 µM respectively .
- Cyclooxygenase (COX) : It showed potential as an anti-inflammatory agent by inhibiting COX enzymes involved in the inflammatory response .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
-
In vitro Studies : A study conducted on thieno[3,2-d]pyrimidine derivatives reported promising results in inhibiting both bacterial growth and enzyme activity related to inflammation .
Compound Target IC50/MIC N-(2,3-dimethylphenyl)-... AChE 10.4 µM N-(2,3-dimethylphenyl)-... BChE 7.7 µM Similar Thieno Derivative S. aureus 16 µg/mL - Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target enzymes/receptors, suggesting a rational basis for its biological activity .
Scientific Research Applications
Recent studies have highlighted the compound's diverse biological activities:
- Anticancer Properties : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The thieno[3,2-d]pyrimidine core is known for its ability to inhibit key enzymes involved in cancer proliferation.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its use in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound possess antibacterial properties against Gram-positive and Gram-negative bacteria.
Case Studies
Several studies have documented the applications of this compound:
Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer potential of the compound against various cancer cell lines. Results indicated enhanced cytotoxicity attributed to increased cellular uptake and interaction with DNA .
Anti-inflammatory Activity
In a recent investigation involving animal models of inflammation, the compound demonstrated a significant reduction in inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
Antibacterial Activity
Research conducted on related compounds showed promising results against Staphylococcus aureus and Escherichia coli. The thioether moiety was implicated in disrupting bacterial cell membranes .
Data Summary Table
The following table summarizes key findings from various studies on the biological activity of N-(2,3-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:
| Study Focus | Biological Activity | Findings |
|---|---|---|
| Anticancer Efficacy | Cytotoxicity against cancer cells | Enhanced activity observed; mechanisms involve DNA interaction |
| Anti-inflammatory Effects | Reduction of inflammatory markers | Significant decrease compared to controls |
| Antibacterial Activity | Efficacy against bacterial pathogens | Notable activity against Staphylococcus aureus |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfanylacetamide derivatives with substituted thieno- or benzothieno-pyrimidine cores. Below is a comparative analysis with structurally related compounds from the literature:
Substituent Effects on Bioactivity
- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound offers a balance of electronegativity and metabolic stability compared to the 4-chlorophenyl analogue . Fluorine’s smaller van der Waals radius may reduce steric hindrance in target binding.
- Dimethylphenyl vs.
- Benzothiazole vs. Dichlorophenyl : IWP-3’s benzothiazole moiety introduces hydrogen-bonding capability, which is absent in the dichlorophenyl derivatives, suggesting divergent mechanisms of action .
Thermal and Spectroscopic Data
While specific data for the target compound are unavailable, analogues exhibit consistent trends:
- Melting points for sulfanylacetamide derivatives range from 174–304°C, influenced by substituent polarity (e.g., 258–260°C for trichlorophenyl vs. 230°C for dichlorophenyl) .
- $ ^1H $-NMR spectra typically show acetamide NH protons at δ 10.0–12.5 ppm and aromatic protons at δ 7.2–8.2 ppm .
Research Implications
The structural versatility of the thieno[3,2-d]pyrimidinone scaffold allows for extensive modification to optimize pharmacokinetic and pharmacodynamic properties. The target compound’s 2,3-dimethylphenyl and 4-fluorophenyl groups position it as a candidate for further evaluation in kinase inhibition assays, particularly against targets like EGFR or VEGFR, where fluorinated heterocycles are prevalent . Comparative studies with IWP-3 (a Wnt signaling inhibitor) could also elucidate its mechanism in stem cell regulation or oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
